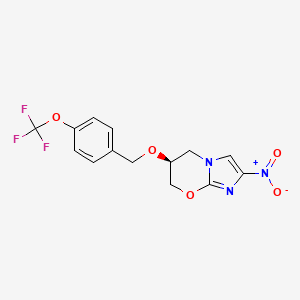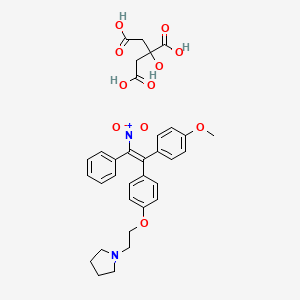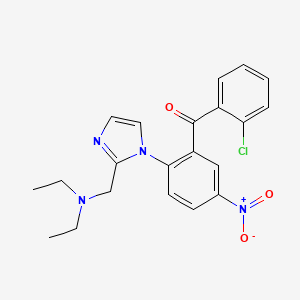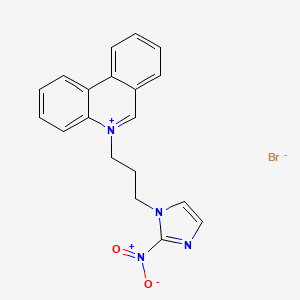
Prétomanide
Vue d'ensemble
Description
Le prétomanide est un médicament antibiotique utilisé pour le traitement de la tuberculose multirésistante affectant les poumons. Il est généralement utilisé en association avec la bédaquiline et la linezolide. Le this compound appartient à la classe des médicaments nitroimidazolés et a été approuvé pour un usage médical aux États-Unis en août 2019 et dans l'Union européenne en juillet 2020 . Il figure sur la Liste des médicaments essentiels de l'Organisation mondiale de la santé .
Applications De Recherche Scientifique
Pretomanid is primarily used in the treatment of extensively drug-resistant and multidrug-resistant pulmonary tuberculosis. The combination offers the convenience of oral administration, a relatively short treatment duration, and a low potential for drug-drug interactions . Pretomanid’s role in combating drug-resistant tuberculosis is crucial, given the increasing resistance to standard therapy regimens .
Mécanisme D'action
Target of Action
Pretomanid primarily targets the Mycobacterium tuberculosis complex (MTBC) , which includes M. bovis, M. africanum, and M. pinnipedii . These bacteria are the causative agents of tuberculosis (TB), a major global health concern .
Mode of Action
Pretomanid is a prodrug that is metabolically activated by a nitroreductase enzyme known as Ddn . This activation process produces various active metabolites that are responsible for its therapeutic actions, particularly the induction of nitric oxide . Pretomanid exerts its bactericidal effects under aerobic conditions by inhibiting mycolic acid biosynthesis, thereby blocking cell wall production . Under anaerobic conditions, against non-replicating bacteria, pretomanid acts as a respiratory poison following nitric oxide release .
Biochemical Pathways
Pretomanid affects the mycolic acid biosynthetic pathway by depleting ketoymycolates and accumulating hydroxymycolates . This action impairs the production of the bacterial cell wall. Additionally, pretomanid targets the pentose phosphate pathway , leading to significant accumulation of fructose-6-phosphate, ribose-5-phosphate, and glyceraldehyde-3-phosphate . These effects are linked to the accumulation of a toxic metabolite, methylglyoxal .
Pharmacokinetics
Pretomanid exhibits dose-dependent bioavailability with a small positive correlation under fed conditions . After a single 200 mg dose of pretomanid administered with food to healthy adults, the mean peak plasma concentration (Cmax) of 2.0 μg/mL was achieved in a median of 5.0 hours, and the mean area under the curve (AUC) was 53.0 μg h/mL . The elimination half-life was determined to be 16.9-17.4 hours .
Result of Action
The action of pretomanid results in the death of actively replicating M. tuberculosis by inhibiting mycolic acid biosynthesis, thereby blocking cell wall production . This action disrupts the integrity of the bacterial cell wall, leading to bacterial death .
Action Environment
The efficacy of pretomanid can be influenced by environmental factors such as the presence of food. The absorption rate and bioavailability of pretomanid are affected by the formulation type and the presence of food .
Analyse Biochimique
Biochemical Properties
Pretomanid has been shown to have significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis . The mechanism of action of Pretomanid on M. tuberculosis is generally considered to be the bioreductive generation of reactive nitrogen species (predominantly nitric oxide), which leads to a decrease in intracellular ATP and anaerobic killing .
Cellular Effects
Pretomanid has been shown to inhibit the formation of the cell wall in replicating Mycobacterium tuberculosis . One possible mechanism is that Pretomanid blocks the conversion of hydroxymycolic acid to ketomycolic acid, an important component of the lipid layer of the bacterial cell wall .
Molecular Mechanism
Pretomanid is activated in the mycobacterium by deazaflavin-dependent nitroreductase (Ddn), an enzyme which uses dihydro-F 420 (reduced form), into nitric oxide and a highly reactive metabolite . This process is generally considered to be the main mechanism of action of Pretomanid .
Metabolic Pathways
Pretomanid is involved in the pentose phosphate pathway, with significant accumulation seen with fructose-6-phosphate, ribose-5-phosphate, and glyceraldehyde-3-phosphate . This effect is linked to the accumulation of a toxic metabolite, methylglyoxal .
Transport and Distribution
Pretomanid is widely distributed in the body after absorption, as shown in animal experiments. It can effectively cross the blood-brain barrier .
Méthodes De Préparation
Le prétomanide peut être synthétisé par différentes voies. Un protocole efficace et pratique consiste à préparer l'intermédiaire clé (S)-1-(tert-butyldiméthylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl) propan-2-ol à partir de 2-chloro-4-nitroimidazole et de (S)-épichlorhydrine par substitution nucléophile, hydrolyse et réactions d'éthérification de silicium. Ceci est suivi par une O-alkylation et une cyclisation intramoléculaire supplémentaires pour obtenir le this compound avec une excellente qualité et un excellent rendement . Cette méthode résout les problèmes d'extensibilité et fournit une méthode plus efficace adaptée à la production industrielle .
Analyse Des Réactions Chimiques
Le prétomanide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des espèces réactives de l'azote, principalement de l'oxyde nitrique.
Substitution : Le this compound peut subir des réactions de substitution nucléophile lors de sa synthèse.
Les réactifs et conditions courants utilisés dans ces réactions comprennent le carbonate de potassium, l'éther méthyl tertiobutyle et le carbonate de sodium anhydre . Les principaux produits formés par ces réactions comprennent l'oxyde nitrique et d'autres espèces réactives de l'azote .
Applications de la recherche scientifique
Le this compound est principalement utilisé dans le traitement de la tuberculose pulmonaire extrêmement résistante aux médicaments et multirésistante. La combinaison offre la commodité de l'administration orale, une durée de traitement relativement courte et un faible potentiel d'interactions médicamenteuses . Le rôle du this compound dans la lutte contre la tuberculose résistante aux médicaments est crucial, compte tenu de la résistance croissante aux schémas thérapeutiques standard .
Mécanisme d'action
Cet oxyde nitrique et les métabolites réactifs attaquent l'enzyme de synthèse DprE2, qui est importante pour la synthèse de l'arabinogalactane de la paroi cellulaire, à laquelle l'acide mycolique serait attaché . Ce mécanisme est partagé avec la délamanide .
Comparaison Avec Des Composés Similaires
Le prétomanide appartient à la classe des composés nitroimidazolés, qui comprend d'autres agents antituberculeux tels que la délamanide. Le this compound et la délamanide sont tous deux activés par une enzyme mycobactérienne et produisent de l'oxyde nitrique comme espèce réactive clé . le this compound a montré une puissance intracellulaire comparable à celle de l'isoniazide et est inférieur à la délamanide et à la rifampicine de 3 fois et 2 fois, respectivement . Les composés similaires comprennent :
Délamanide : Un autre nitroimidazole utilisé pour traiter la tuberculose multirésistante.
Isoniazide : Un médicament antituberculeux de première ligne.
Rifampicine : Un autre médicament antituberculeux de première ligne.
Le caractère unique du this compound réside dans son schéma thérapeutique combiné avec la bédaquiline et la linezolide, qui offre un traitement plus court et plus efficace de la tuberculose résistante aux médicaments .
Propriétés
IUPAC Name |
(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZLMOSPGACSZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041163 | |
| Record name | PA-824 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
462.3±55.0 | |
| Record name | Pretomanid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
<1 mg/mL | |
| Record name | Pretomanid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Pretomanid is a prodrug which is metabolically activated by a nitroreductase enzyme, known as Ddn, producing various active metabolites that are responsible for its other therapeutic actions, particularly the induction of nitric oxide. The nitroreductase enzyme which activates pretomanid is deazaflavin dependent and relies on reduced cofactor F420. Reduction of F420 occurs via the enzyme glucose-6-phosphate dehydrogenase. Reduction of pretomanid's imidazole ring at the C-3 position causes the formation of the metabolites, which include a des-nitro derivative. The formation of this derivative leads to increased levels of nitric oxide, leading to bactericidal activities under anaerobic conditions via its action as a bacterial respiratory poison. Bactericidal activity against anaerobes is reported to be associated with a shortened duration of antibiotic treatment. Pretomanid exerts aerobic bactericidal effects through its inhibitory actions on bacterial cell wall mycolic acid biosynthesis. This allows for the killing of actively replicating Mycobacterium tuberculosis bacteria, resulting in the treatment of active tuberculosis infection. The molecular mechanism of the above bactericidal effects is poorly understood at this time, but may involve effects exerted on various genes that affect the cell wall, including the fasI and fasII as well as the efpA and iniBAC operons. Other possible targets include the genes of the cyd operon. The clinical effects of the above target relations are unknown at this time. | |
| Record name | Pretomanid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
187235-37-6 | |
| Record name | PA 824 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187235-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pretomanid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187235376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pretomanid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PA-824 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRETOMANID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOI31YC4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)


![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)





